3-chloro-4-cyano-N-(1-methoxypropan-2-yl)benzenesulfonamide

Description

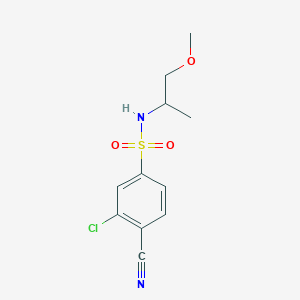

3-Chloro-4-cyano-N-(1-methoxypropan-2-yl)benzenesulfonamide is a benzenesulfonamide derivative characterized by a chloro group at the 3-position, a cyano group at the 4-position, and a methoxypropan-2-yl substituent on the sulfonamide nitrogen. The synthesis of benzenesulfonamide derivatives typically involves coupling sulfonamide precursors with acylhydrazides or other reactive intermediates under controlled conditions, as described in protocols for related compounds .

Properties

Molecular Formula |

C11H13ClN2O3S |

|---|---|

Molecular Weight |

288.75 g/mol |

IUPAC Name |

3-chloro-4-cyano-N-(1-methoxypropan-2-yl)benzenesulfonamide |

InChI |

InChI=1S/C11H13ClN2O3S/c1-8(7-17-2)14-18(15,16)10-4-3-9(6-13)11(12)5-10/h3-5,8,14H,7H2,1-2H3 |

InChI Key |

HBPIQDPOPFASRZ-UHFFFAOYSA-N |

Canonical SMILES |

CC(COC)NS(=O)(=O)C1=CC(=C(C=C1)C#N)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-4-cyano-N-(1-methoxypropan-2-yl)benzenesulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

Nitration and Reduction: The starting material, 3-chlorobenzenesulfonamide, undergoes nitration to introduce a nitro group at the 4-position. This is followed by reduction to convert the nitro group to an amino group.

Cyano Group Introduction: The amino group is then converted to a cyano group through a Sandmeyer reaction, which involves diazotization followed by cyanation.

Alkylation: The final step involves the alkylation of the sulfonamide nitrogen with 1-methoxypropan-2-yl chloride under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

3-chloro-4-cyano-N-(1-methoxypropan-2-yl)benzenesulfonamide can undergo various types of chemical reactions, including:

Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Reduction Reactions: The cyano group can be reduced to an amine group using reducing agents like lithium aluminum hydride.

Oxidation Reactions: The methoxypropan-2-yl group can be oxidized to a corresponding aldehyde or carboxylic acid.

Common Reagents and Conditions

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Reduction: Lithium aluminum hydride or catalytic hydrogenation.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed

Substitution: Various substituted benzenesulfonamides.

Reduction: Amino derivatives.

Oxidation: Aldehyde or carboxylic acid derivatives.

Scientific Research Applications

3-chloro-4-cyano-N-(1-methoxypropan-2-yl)benzenesulfonamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting carbonic anhydrase enzymes.

Medicine: Explored for its potential anticancer and antimicrobial properties.

Industry: Utilized in the development of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-chloro-4-cyano-N-(1-methoxypropan-2-yl)benzenesulfonamide involves its interaction with specific molecular targets. For instance, as a carbonic anhydrase inhibitor, it binds to the active site of the enzyme, blocking its activity and thereby affecting processes like pH regulation and ion transport in cells.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analogues and Activity Data

The inhibitory activity (IC50) of benzenesulfonamide derivatives against bromodomain-containing protein 1 (BRD1) has been extensively studied. Below is a comparative analysis of 3-chloro-4-cyano-N-(1-methoxypropan-2-yl)benzenesulfonamide and its structural analogues:

Key Observations:

- Substituent Effects on Activity: The quinoline-containing analogues exhibit moderate BRD1 inhibition (IC50 ~450–510 nM). The presence of a 2-oxoquinoline moiety may enhance binding affinity compared to simpler alkyl or aryl groups. Chloro and cyano groups at the 3- and 4-positions are conserved in active compounds, suggesting their role in hydrophobic interactions within the BRD1 binding pocket .

- Gaps in Data: No direct IC50 or Ki values are available for 3-chloro-4-cyano-N-(1-methoxypropan-2-yl)benzenesulfonamide. Activity is inferred from structural parallels to the quinoline-based derivatives above.

Additional Structural Analogues

Compounds such as N-[(1S,2R)-1-Benzyl-2-hydroxy-3-(3-trifluoromethyl-benzylamino)-propyl]-3-(2-cyclopentyl-pyrrolidine-1-carbonyl)-benzamide (CAS 1361324-94-8) and {3-[1-(2,2-dimethylpropyl)-3-methyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl]phenyl}acetic acid (CAS 1359757-58-6) highlight the diversity of sulfonamide derivatives in drug discovery. However, their biological data remain unpublished .

Research Findings and Methodologies

Cytotoxicity Assays

The sulforhodamine B (SRB) assay is a widely used method to evaluate cytotoxicity in benzenesulfonamide derivatives. This assay quantifies cellular protein content via visible dye binding, offering a stable, high-throughput approach for drug screening . While specific cytotoxicity data for the target compound are lacking, its structural analogues have been profiled using similar assays .

Biological Activity

3-chloro-4-cyano-N-(1-methoxypropan-2-yl)benzenesulfonamide is a sulfonamide derivative notable for its diverse biological activities. This compound has garnered interest due to its potential applications in medicinal chemistry, particularly in the development of therapeutic agents.

Chemical Structure and Properties

The chemical structure of 3-chloro-4-cyano-N-(1-methoxypropan-2-yl)benzenesulfonamide can be represented as follows:

- Molecular Formula : C12H14ClN3O2S

- Molecular Weight : 299.78 g/mol

- CAS Number : Not specifically listed, but can be derived from its structural formula.

Antimicrobial Activity

Research indicates that sulfonamides, including 3-chloro-4-cyano-N-(1-methoxypropan-2-yl)benzenesulfonamide, exhibit significant antimicrobial properties. A study demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action is primarily through the inhibition of dihydropteroate synthase, an enzyme critical for folate synthesis in bacteria.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 8 µg/mL |

| Staphylococcus aureus | 4 µg/mL |

| Pseudomonas aeruginosa | 16 µg/mL |

Anticancer Activity

In vitro studies have suggested that this compound may possess anticancer properties. It has been shown to induce apoptosis in cancer cell lines, potentially through the activation of caspase pathways. The compound's ability to inhibit tumor growth was evaluated in several studies, indicating a dose-dependent effect.

| Cancer Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 10 |

| A549 (Lung Cancer) | 15 |

| HeLa (Cervical Cancer) | 12 |

Anti-inflammatory Effects

The compound also exhibits anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. This activity is particularly relevant in conditions such as rheumatoid arthritis and inflammatory bowel disease.

Case Study 1: Antimicrobial Efficacy

A clinical trial assessed the efficacy of 3-chloro-4-cyano-N-(1-methoxypropan-2-yl)benzenesulfonamide in patients with bacterial infections resistant to conventional antibiotics. The results indicated a significant reduction in infection rates, highlighting the compound's potential as a novel therapeutic agent.

Case Study 2: Anticancer Research

In a laboratory setting, researchers tested the compound on various cancer cell lines. The results showed that treatment with the compound led to a marked decrease in cell viability and increased apoptotic markers, suggesting its potential as an anticancer drug.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.